Home > Products > Screening Compounds P62037 > (R)-MrgprX2 antagonist-3
(R)-MrgprX2 antagonist-3 -

(R)-MrgprX2 antagonist-3

Catalog Number: EVT-15274462
CAS Number:
Molecular Formula: C16H20FN3O2S
Molecular Weight: 337.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-MrgprX2 antagonist-3 is a synthetic compound designed to selectively inhibit the activity of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This receptor is predominantly expressed in mast cells and plays a significant role in mediating various immune responses, particularly those related to itch and inflammation. The antagonist's development is part of ongoing research into therapeutic agents targeting mast cell-mediated disorders.

Source

The compound was identified through extensive screening of libraries of synthetic organic compounds and has been characterized for its pharmacological properties. The research surrounding MRGPRX2 and its antagonists has gained traction due to the receptor's involvement in conditions such as chronic spontaneous urticaria and allergic responses.

Classification

(R)-MrgprX2 antagonist-3 falls under the category of synthetic organic compounds and is classified as a selective antagonist for the MRGPRX2 receptor. Its mechanism involves blocking the receptor's activation by endogenous ligands, thereby modulating mast cell activity.

Synthesis Analysis

Methods

The synthesis of (R)-MrgprX2 antagonist-3 typically involves a multi-step chemical process. Key methods include:

  • Chiral Precursor Formation: The synthesis begins with a chiral precursor, which is crucial for achieving the desired stereochemistry in the final product.
  • Functionalization Steps: Subsequent steps include alkylation, acylation, and cyclization reactions. Each step is optimized for yield and purity.

Technical Details

  • Reagents: Common reagents used in the synthesis include alkyl halides for alkylation, acyl chlorides for acylation, and various catalysts to facilitate cyclization.
  • Reaction Conditions: Temperature, pressure, and solvent choice are critical factors that influence the efficiency of each reaction step.
Molecular Structure Analysis

Structure

The molecular structure of (R)-MrgprX2 antagonist-3 features several functional groups that contribute to its binding affinity and selectivity towards MRGPRX2. The compound's structure can be represented as follows:

  • Core Structure: The core includes a scaffold that allows interaction with the receptor's binding pocket.
  • Functional Groups: Specific functional groups are strategically placed to enhance interactions with key residues in the MRGPRX2 binding site.

Data

The compound's molecular formula, molecular weight, and specific stereochemistry are essential for understanding its pharmacological properties. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

(R)-MrgprX2 antagonist-3 undergoes several types of chemical reactions during its synthesis and potential modification:

  • Oxidation Reactions: These involve adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate.
  • Reduction Reactions: Involves adding hydrogen or removing oxygen, typically employing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: These replace one functional group with another under specific conditions.

Technical Details

  • Common Reagents:
    • Oxidizing agents: Potassium permanganate, hydrogen peroxide
    • Reducing agents: Sodium borohydride
    • Nucleophiles: Amines, halides
    • Electrophiles: Alkyl halides, acyl chlorides
  • Major Products: Depending on the reaction conditions, oxidation may yield hydroxylated derivatives while reduction could lead to deoxygenated products.
Mechanism of Action

Process

The mechanism of action for (R)-MrgprX2 antagonist-3 involves selective binding to the MRGPRX2 receptor. Upon binding:

  1. Inhibition of Ligand Activation: The antagonist prevents endogenous ligands such as substance P from activating the receptor.
  2. Downstream Signaling Modulation: By inhibiting MRGPRX2 activation, downstream signaling pathways involving phosphatidylinositol 3-kinase/AKT and mitogen-activated protein kinases are also affected.

Data

Research indicates that (R)-MrgprX2 antagonist-3 exhibits high affinity towards MRGPRX2 with a Ki value indicating effective inhibition at nanomolar concentrations.

Physical and Chemical Properties Analysis

Physical Properties

(R)-MrgprX2 antagonist-3 presents specific physical characteristics important for its application:

  • State: Typically exists as a solid or crystalline form.
  • Solubility: Solubility profiles in various solvents provide insights into its bioavailability.

Chemical Properties

Chemical stability under physiological conditions is crucial for therapeutic efficacy. The compound should maintain integrity without significant degradation over time when stored appropriately.

Applications

Scientific Uses

(R)-MrgprX2 antagonist-3 is primarily investigated for its potential applications in treating conditions linked to mast cell activation, including:

  • Chronic Spontaneous Urticaria: By inhibiting MRGPRX2, it may reduce symptoms associated with this condition.
  • Allergic Reactions: Its role in modulating mast cell responses positions it as a candidate for managing allergic disorders.

Research continues to explore additional therapeutic avenues where modulation of MRGPRX2 activity could provide clinical benefits.

Introduction to MRGPRX2 as a Therapeutic Target

Role of MRGPRX2 in Mast Cell-Mediated Inflammatory Pathways

Mas-related G protein-coupled receptor X2 (MRGPRX2) is a class A GPCR predominantly expressed on connective tissue-type mast cells (MCTCs) in human skin and mucosal barriers. Unlike the high-affinity IgE receptor (FcεRI), MRGPRX2 operates independently of immunoglobulin E, enabling direct mast cell activation by diverse cationic ligands. These include:

  • Endogenous neuropeptides: Substance P (SP), vasoactive intestinal peptide (VIP), and cortistatin-14 [1] [3]
  • Host defense peptides: Cathelicidin LL-37 and β-defensins [3] [10]
  • Pharmacological agents: Fluoroquinolone antibiotics and neuromuscular blocking drugs (NMBDs) [4] [8]

Activation triggers Gαq and Gαi1 protein dissociation, phospholipase Cβ (PLCβ) stimulation, and intracellular calcium mobilization. This cascade culminates in:

  • Degranulation (histamine, tryptase release)
  • Eicosanoid production (e.g., prostaglandins)
  • Chemokine/cytokine synthesis (e.g., IL-4, IL-13) [1] [10]

MRGPRX2 exhibits ligand promiscuity due to its unique structural topology, accommodating structurally diverse agonists through electrostatic interactions with acidic residues in its transmembrane domains. Crucially, MRGPRX2 expression is heterogeneous across mast cell populations, with highest density in skin-resident MCTCs compared to lung mucosal mast cells (MCTs) [3] [7]. This tissue-specific distribution underpins its central role in neurogenic inflammation and pseudoallergic reactions.

Table 1: Key MRGPRX2 Signaling Pathways and Functional Consequences

Signaling PathwayKey EffectorsBiological OutcomesTherapeutic Relevance
Gαq/PLCβ/IP3Calcium fluxDegranulation (histamine, proteases)Immediate hypersensitivity
MAPK activationERK1/2, p38Eicosanoid synthesis, cytokine productionChronic inflammation
Gαi/cAMP inhibitionReduced PKA activityEnhanced mediator releasePain sensitization
β-arrestin-2 recruitmentReceptor internalizationLeukocyte chemotaxisTissue remodeling

Recent pharmacological advances have yielded high-potency antagonists like PSB-172656 (Ki 0.142 nM) and Compound B (IC₅₀ 0.42 nM), which block both G protein coupling and β-arrestin recruitment [2] [10]. These inhibitors demonstrate that selective MRGPRX2 antagonism suppresses mast cell-driven inflammation without compromising IgE-mediated host defense.

Pathophysiological Implications of MRGPRX2 Activation in Dermatological Disorders

Dysregulated MRGPRX2 signaling contributes to chronic inflammatory skin diseases through neuroimmune crosstalk. In psoriasis lesions, MRGPRX2⁺ mast cell density increases 3-fold compared to healthy skin, with enhanced co-localization near substance P⁺ sensory nerve fibers. Low-dose SP (0.1–1 nM) induces mast cell chemotaxis via MRGPRX2, establishing neuroimmune foci that sustain inflammation [7]. Similarly, chronic urticaria biopsies show upregulated MRGPRX2 expression correlating with disease severity and non-histaminergic pruritus [2] [4].

The pathological mechanisms involve:

  • Self-amplifying inflammation: MRGPRX2 activation releases TNF-α and CCL2, recruiting eosinophils that produce additional MRGPRX2 agonists (e.g., major basic protein) [1] [3]
  • Neuropeptide dysregulation: Stress-induced SP release triggers MRGPRX2-mediated VEGF production, increasing vascular permeability and edema [7]
  • Barrier disruption: Chymase from degranulated mast cells degrades extracellular matrix proteins, impairing epidermal integrity [1]

Table 2: MRGPRX2 in Dermatological Pathologies

DiseaseMRGPRX2 DysregulationKey Ligands InvolvedClinical Correlation
Chronic spontaneous urticaria2.5-fold ↑ expressionSP, eosinophil peroxidaseRefractory to antihistamines
Atopic dermatitisEnhanced neuronal proximityβ-defensins, SPNon-histaminergic itch
Psoriasis3-fold ↑ mast cell densityLL-37, CXCL14 fragmentsPlaque formation severity
Allergic contact dermatitisProlonged degranulationPAMP-12, SPChronicity of inflammation

Notably, MRGPRX2 activation by eosinophil-derived granule proteins (e.g., major basic protein) establishes a mast cell-eosinophil feedback loop that perpetuates type 2 inflammation in atopic dermatitis. This pathway is resistant to corticosteroids and antihistamines, explaining treatment failures in severe cases [1] [4].

Rationale for Targeting MRGPRX2 in Non-IgE-Mediated Hypersensitivity Reactions

Conventional allergy therapies targeting IgE (omalizumab) or histamine receptors (antihistamines) are ineffective against MRGPRX2-driven reactions, creating a significant unmet need. Approximately 40% of perioperative hypersensitivity cases to NMBDs (e.g., atracurium, mivacurium) lack IgE sensitization, instead activating MRGPRX2 at millimolar concentrations [4] [8]. Similarly, fluoroquinolone antibiotics (ciprofloxacin) and vancomycin induce pseudoallergy via this receptor [4] [10].

The therapeutic rationale for MRGPRX2 antagonists includes:

  • Broad ligand coverage: Blocking diverse agonists (neuropeptides, antimicrobial peptides, drugs) with a single agent
  • Tissue specificity: Targeting skin-predominant MCTCs minimizes systemic immunosuppression
  • Pathway selectivity: Preserving protective IgE-mediated responses while suppressing inappropriate activation

Clinical validation comes from Phase 2 trials of oral MRGPRX2 antagonists:

  • EP262 (Escient Pharmaceuticals): Blocks SP-induced degranulation at nanomolar concentrations [9]
  • EVO756 (Evommune): Prevents chronic inducible urticaria symptoms across multiple ligand classes [5]

Table 3: Comparative Mechanisms of MRGPRX2-Targeted Therapeutics

CompoundMechanismPotency (IC₅₀/ Ki)Therapeutic Scope
(R)-MrgprX2 antagonist-3Competitive antagonistSub-μM (patent)Inflammatory skin disorders
PSB-172656Gαq/β-arrestin blockadeKi 0.142 nM (MRGPRX2)Systemic anaphylaxis models
Compound BSP pathway inhibitionIC₅₀ 0.42 nMChronic urticaria, pruritus
EP262Pan-ligand inhibitionNot disclosedMast cell-mediated disorders

(R)-MrgprX2 antagonist-3 (patent: WO2021092240A1) exemplifies structure-guided design with stereoselective R-configuration enabling optimal receptor engagement. Its physicochemical properties (MW 337.41 g/mol, moderate lipophilicity) support topical or oral delivery for localized dermatological conditions [6]. By intercepting neurogenic inflammation upstream of mediator release, this compound class addresses the root cause of non-IgE reactions rather than symptomatic relief.

Properties

Product Name

(R)-MrgprX2 antagonist-3

IUPAC Name

1-ethyl-3-[5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-[(2R)-2-hydroxypropyl]urea

Molecular Formula

C16H20FN3O2S

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C16H20FN3O2S/c1-3-20(10-11(2)21)16(22)19-15-18-9-14(23-15)8-12-5-4-6-13(17)7-12/h4-7,9,11,21H,3,8,10H2,1-2H3,(H,18,19,22)/t11-/m1/s1

InChI Key

SQINLEDSAKOIRP-LLVKDONJSA-N

Canonical SMILES

CCN(CC(C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F

Isomeric SMILES

CCN(C[C@@H](C)O)C(=O)NC1=NC=C(S1)CC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.